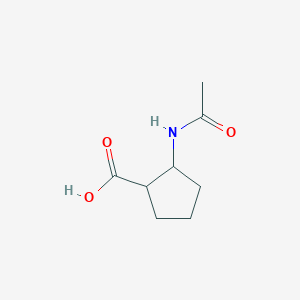

2-Acetamidocyclopentane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Acetamidocyclopentane-1-carboxylic acid is an organic compound that belongs to the class of carboxylic acids and cycloalkanes It features a cyclopentane ring substituted with an acetamido group and a carboxylic acid group

Preparation Methods

The synthesis of 2-Acetamidocyclopentane-1-carboxylic acid can be achieved through several routes. One common method involves the acylation of cyclopentane derivatives. The process typically includes the following steps:

Formation of the acetamido group: This can be done by reacting cyclopentane with acetic anhydride in the presence of a catalyst.

Introduction of the carboxylic acid group: This step often involves the oxidation of a precursor compound, such as a primary alcohol or aldehyde, to form the carboxylic acid group.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactions and the use of advanced catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid moiety undergoes classic nucleophilic acyl substitution reactions, facilitated by its electrophilic carbonyl carbon:

Amide Formation via DCC Coupling

The compound reacts with amines using N,N'-dicyclohexylcarbodiimide (DCC) as an activating agent :

-

Mechanism :

-

Applications : Critical in peptide bond formation, where steric hindrance from the cyclopentane ring may influence reaction kinetics .

Esterification

Under acidic conditions (Fischer esterification), the carboxylic acid reacts with alcohols to form esters:

RCOOH+R’OHH+RCOOR’+H2O

-

Key Factor : The reaction equilibrium favors esters when water is removed.

Acid Chloride Formation

Reaction with thionyl chloride (SOCl2) converts the carboxylic acid to an acid chloride:

RCOOH+SOCl2→RCOCl+SO2+HCl

-

Intermediate : A chlorosulfite species enhances leaving-group ability.

Role as a Ligand in C-H Functionalization

The compound serves as a chiral ligand in palladium-catalyzed β-C(sp³)-H acyloxylation reactions :

-

Mechanism :

-

Coordinates to palladium, facilitating C-H bond activation.

-

Enables insertion of oxygen nucleophiles (e.g., acetic acid) into β-C-H bonds of carboxylic acid substrates.

-

-

Advantages :

Comparative Reactivity with Structural Analogs

The table below contrasts reactivity profiles of related compounds:

| Compound | Functional Groups | Key Reactivity Differences |

|---|---|---|

| Cyclopentanecarboxylic Acid | Carboxylic acid | Lacks amide group; lower solubility in polar solvents |

| 2-Aminocyclopentanecarboxylic Acid | Amino, carboxylic acid | Forms zwitterions; higher nucleophilicity at NH₂ |

| Acetamidocyclopropane | Acetamido | Strained cyclopropane ring; altered ring-opening kinetics |

Stability and Storage Considerations

This compound’s dual functionality and rigid bicyclic structure make it a versatile tool in organic synthesis and catalysis, particularly in reactions demanding precise stereochemical control.

Scientific Research Applications

2-Acetamidocyclopentane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetamidocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

2-Acetamidocyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

Cyclopentane-1-carboxylic acid: Lacks the acetamido group, resulting in different reactivity and applications.

2-Aminocyclopentane-1-carboxylic acid: Contains an amino group instead of an acetamido group, leading to different chemical properties and biological activities.

2-Acetamidocyclohexane-1-carboxylic acid: Features a cyclohexane ring instead of a cyclopentane ring, affecting its stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Biological Activity

2-Acetamidocyclopentane-1-carboxylic acid, specifically the (1R,2S) isomer, is a cyclic amino acid derivative characterized by its unique structural features, including an acetamido group and a carboxylic acid functional group. These structural elements contribute significantly to its biological activity, making it a subject of interest in pharmacological research.

Structural Characteristics

The compound's stereochemistry, denoted as (1R,2S), plays a crucial role in its interactions with biological targets. The cyclopentane ring structure provides a rigid framework that can influence the compound's reactivity and binding affinity to various proteins and enzymes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Compounds similar in structure often demonstrate antibacterial properties. The presence of the acetamido group may enhance this effect by facilitating interaction with bacterial cell walls.

- Antioxidant Activity : The carboxylic acid group contributes to antioxidant effects, potentially protecting cells from oxidative stress and related damage.

- Neuroprotective Effects : Some studies suggest that cyclic amino acids can exhibit neuroprotective properties, which may be relevant in the context of neurodegenerative diseases.

The biological activity of this compound is mediated through various biochemical pathways. It may interact with specific receptors or enzymes, modulating their activity. For instance, molecular docking studies have indicated potential binding affinities with proteins involved in metabolic pathways or disease processes.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminocyclopentanecarboxylic Acid | Similar cyclic structure without acetamido group | Lacks acetyl substitution; different biological profile |

| N-Acetyl-L-leucine | Contains an acetyl group but is linear | Linear structure; different stereochemistry |

| 3-Aminocyclobutanecarboxylic Acid | Smaller cyclic structure | Smaller ring; potential differences in reactivity |

| L-Proline | A natural amino acid | Naturally occurring; different functional groups |

This table highlights how the unique combination of cyclic structure and functional groups in this compound distinguishes it from other compounds, suggesting specific applications in medicinal chemistry.

Synthesis Methods

Various synthesis methods have been explored for producing this compound. These methods emphasize the versatility in synthetic approaches available for generating this compound, which can be critical for scaling up production for research or therapeutic purposes.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Studies : Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. In vitro assays indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.

- Neuroprotective Research : A study focused on the neuroprotective effects of cyclic amino acids found that this compound could reduce neuronal cell death induced by oxidative stress in cultured neurons.

- Antioxidant Activity Evaluation : The antioxidant potential was assessed using DPPH radical scavenging assays, where the compound showed promising results, indicating its ability to donate electrons and neutralize free radicals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Acetamidocyclopentane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclopentane derivatives as precursors. For example, Boc-protected intermediates (e.g., 1-N-Boc-aminocyclopentanecarboxylic acid) can undergo deprotection and subsequent acetylation to introduce the acetamido group . Solvent choice (e.g., DMF for polar intermediates) and temperature control (e.g., 0–5°C during acetylation) are critical to minimize side reactions. Yield optimization may require iterative recrystallization or column chromatography, guided by TLC or HPLC monitoring .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : 1H- and 13C-NMR confirm regiochemistry and acetamido group placement (e.g., δ ~2.0 ppm for acetyl methyl protons).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C8H13NO3 requires m/z 171.0895).

- X-ray Crystallography : Resolves stereochemical ambiguity in the cyclopentane ring .

- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) assess purity, especially for chiral variants .

Q. What are the primary biochemical or pharmacological applications of this compound in academic research?

- Methodological Answer : The compound serves as a chiral building block for constrained peptide synthesis, mimicking natural amino acids to study enzyme-substrate interactions. For example, its cyclopentane backbone restricts conformational flexibility, aiding in structure-activity relationship (SAR) studies of protease inhibitors . Researchers should validate biological activity via kinetic assays (e.g., IC50 measurements) and correlate results with computational docking models .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed to ensure enantiomeric purity?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) to control cyclopentane ring stereochemistry. Enantiomeric excess (ee) must be quantified via chiral HPLC or polarimetry. For diastereomeric mixtures, fractional crystallization in ethanol/water or diethyl ether can separate isomers .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points or solubility)?

- Methodological Answer : Discrepancies often arise from polymorphic forms or hydration states. Researchers should:

- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.

- Replicate solubility tests in standardized buffers (e.g., PBS pH 7.4) under controlled temperature.

- Cross-reference with crystallographic data to confirm molecular packing .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via HPLC.

- Thermal Stability : Use TGA to assess decomposition thresholds (e.g., >150°C may cause acetamido cleavage).

- Storage Recommendations : Lyophilize and store at –20°C under argon to prevent hydrolysis .

Q. What statistical approaches are recommended for analyzing structure-activity data in peptide derivatives?

- Methodological Answer :

- Multivariate Analysis : Principal component analysis (PCA) correlates structural features (e.g., ring strain, substituent electronegativity) with bioactivity.

- Error Propagation : Account for instrumental uncertainty (e.g., ±0.01 mg in mass measurements) using the Kragten method.

- Validation : Use leave-one-out cross-validation (LOOCV) to test predictive models .

Q. Data Presentation Guidelines

Properties

Molecular Formula |

C8H13NO3 |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

2-acetamidocyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C8H13NO3/c1-5(10)9-7-4-2-3-6(7)8(11)12/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12) |

InChI Key |

BLDIOZHBYFAKAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CCCC1C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.